molecular formula C9H10BrNO B3272168 2-Bromo-3-phenylpropanamide CAS No. 56348-67-5

2-Bromo-3-phenylpropanamide

Cat. No. B3272168
CAS RN: 56348-67-5
M. Wt: 228.09 g/mol
InChI Key: BJESFDVRFIKQGR-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylpropanamide is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 . It is used as an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl, an opioid analgesic with potency similar to morphine .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-phenylpropanamide is 1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-3-phenylpropanamide is a powder with a melting point of 128-130°C . Its density is predicted to be 1.489±0.06 g/cm3 .

Scientific Research Applications

Chemoselective Reactions

  • (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a derivative of 2-Bromo-3-phenylpropanamide, shows reactivity against dihaloalkanes and aldehydes, leading to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).

Antimicrobial Activity

  • 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-Bromo-3-phenylpropanamide, exhibit low antimicrobial activity against strains of staphylococci, intestinal rods, aerobic bacilli, and yeast fungi (Grishchuk et al., 2013).

Radical Cyclization

  • The study of propargyl bromoethers, which include 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-propargyloxypropanamide, has demonstrated the potential for selective radical cyclization to produce tetrahydrofuran derivatives (Esteves et al., 2007).

Kinetic Studies

  • Investigations into the elimination kinetics of 1-bromo-3-phenylpropane, a structurally similar compound, have provided insights into the gas-phase reactions and anchimeric assistance provided by the phenyl group (Chuchani & Martín, 1990).

Rotational Isomer Studies

  • N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide has been used as a model to study atropisomers, important for understanding asymmetric Hartwig oxindole cyclizations (Mandel et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding contact with skin and eyes, and not breathing in mist/vapors/spray .

properties

IUPAC Name

2-bromo-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJESFDVRFIKQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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